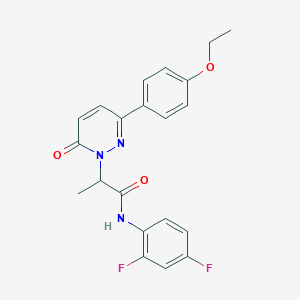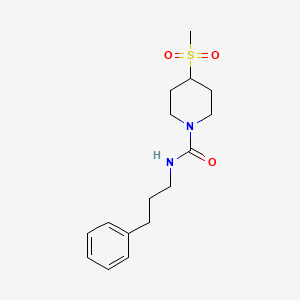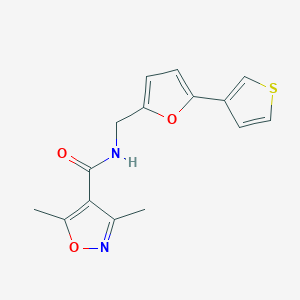![molecular formula C28H29N5O2 B2746638 1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1351842-95-9](/img/structure/B2746638.png)
1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research. The compound is a piperidine derivative and has been synthesized through various methods. The purpose of
Aplicaciones Científicas De Investigación
Fluorescence-Tagged Histamine H3 Receptor Ligands
Research shows that derivatives of piperidine, like 1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine, have been coupled with fluorescent moieties to create potent ligands for the histamine H3 receptor. These compounds are significant for identifying and understanding the binding site on this receptor, with some displaying excellent histamine H3 receptor affinities (Amon et al., 2007).
Novel Fibrates with Piperidine Moiety
Piperidine derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their efficacy in lowering triglycerides, cholesterol, and blood sugar in mice and rats, outperforming known fibrates like bezafibrate (Komoto et al., 2000).
Neuropeptide Y Y1 Receptor Antagonists
Benzimidazoles derived from indoles and incorporating elements like the (4-chlorophenoxy)methyl group, akin to this compound, have been developed as neuropeptide Y (NPY) Y1 receptor antagonists. This research is primarily aimed at developing antiobesity drugs, with various substitutions on the piperidine ring influencing the affinity for the Y1 receptor (Zarrinmayeh et al., 1998).
Antibacterial and Antifungal Activity
Compounds structurally related to this compound have shown significant biological activity against various microorganisms, demonstrating good antibacterial and antifungal properties (Suresh et al., 2016).
Central Nervous System Agents
Derivatives of piperidine, similar in structure to this compound, have been synthesized and evaluated as potential central nervous system agents. These compounds have shown notable inhibition of certain central nervous system activities, indicating potential therapeutic applications (Bauer et al., 1976).
Antipsychotic Agents
Conformationally restricted butyrophenones bearing structural elements related to this compound have been studied for their potential as antipsychotic agents. The presence of a benzoylpiperidine moiety in these compounds is significant for their affinity to dopamine and serotonin receptors, suggesting their effectiveness as neuroleptic drugs (Raviña et al., 2000).
AMPA Receptor Modulator
Studies on 1-(1,3-benzodioxol-5-ylcarbonyl)-piperidine, which shares a similar structural motif with this compound, indicate its role as a modulator of the AMPA receptor, influencing synaptic responses in the hippocampus and potentially improving memory in rats (Arai et al., 1994).
Propiedades
IUPAC Name |
1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-19-10-12-22(13-11-19)25-31-28(35-32-25)24-9-6-16-29-26(24)33-17-14-23(15-18-33)27(34)30-20(2)21-7-4-3-5-8-21/h3-13,16,20,23H,14-15,17-18H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGSOGFHHGTUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC(C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine](/img/structure/B2746555.png)

![methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B2746557.png)


![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2746565.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea](/img/structure/B2746566.png)
![16-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one](/img/structure/B2746567.png)
![7-cyclopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2746569.png)


![1-(3,4-dichlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2746573.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2746576.png)